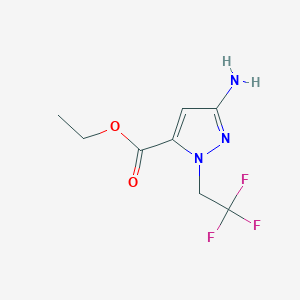

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-6(12)13-14(5)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNGMBQGYWNTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. This can result in various pharmacological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Analysis

- Trifluoroethyl vs. Alkyl Groups : The trifluoroethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the butan-2-yl group in , which may enhance membrane permeability and metabolic stability .

- Amino vs. Chloro Substituents: The 3-amino group in the target compound enables hydrogen bonding, contrasting with the 4-chloro substituent in , which introduces steric and electronic effects but lacks H-bonding capacity.

- Ester Positioning : The ethyl ester at the 5-position is conserved across analogs, but its conjugation with aromatic systems (e.g., in ) may alter electronic properties and bioavailability.

Biological Activity

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic compound notable for its unique molecular structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 237.18 g/mol. The structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group and a trifluoroethyl substituent contributes to its distinctive chemical behavior and potential biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. Optimizing this process can enhance yield and purity for industrial applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate cytokines such as interleukin-10 (IL-10), which plays a crucial role in regulating immune responses. This modulation can potentially lead to therapeutic applications in inflammatory diseases.

Antioxidant Activity

Preliminary investigations suggest that this compound may possess antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

The mechanism of action for this compound is believed to involve interactions with specific molecular pathways that inhibit enzyme activities or disrupt protein-protein interactions. The lipophilicity imparted by the trifluoroethyl group may enhance its ability to penetrate cell membranes effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

| Study | Compound | Activity | MIC (μg/ml) |

|---|---|---|---|

| Pitucha et al. (2010) | N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Inhibitory effect against Haemophilus influenzae | 0.49 - 31.25 |

| Research on anti-inflammatory effects | Ethyl 3-amino-1-(trifluoroethyl)-pyrazoles | Modulation of IL-10 | N/A |

| Antioxidant properties study | Ethyl 3-amino derivatives | Free radical scavenging | N/A |

These studies highlight the compound's potential as an antimicrobial agent against certain bacterial strains and its role in modulating inflammatory responses.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies regioselectivity (e.g., δ 4.21 ppm for ethoxy protons) .

- LC-MS : Quantifies trace impurities (e.g., unreacted starting materials) with ESI+ detection .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve polar byproducts (e.g., hydrolyzed esters) .

Impurity Thresholds :

| Impurity | Acceptable Limit | Method |

|---|---|---|

| Hydrazine derivatives | <0.1% | LC-MS/MS |

| Trifluoroethanol | <0.5% | GC-FID |

How do structural modifications to the trifluoroethyl group affect biological activity in pyrazole derivatives?

Advanced Research Question

- Electron-withdrawing effects : The CF₃ group enhances metabolic stability but may reduce solubility. SAR studies show:

- Use in vitro assays (MTT for cytotoxicity) and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

How can conflicting biological data across studies on similar pyrazole carboxylates be reconciled?

Advanced Research Question

Discrepancies arise from:

- Assay variability : Cell lines (e.g., HEK293 vs. HeLa) differ in receptor expression .

- Solubility factors : DMSO concentration >0.1% may artifactually inhibit activity .

Reconciliation Protocol : - Standardize assay conditions (e.g., 0.1% DMSO, 48-hr incubation).

- Validate with orthogonal methods (e.g., SPR for binding affinity) .

What computational tools predict the metabolic stability of trifluoroethyl-substituted pyrazoles?

Advanced Research Question

- CYP450 metabolism : SwissADME predicts CF₃ groups reduce CYP3A4-mediated oxidation .

- Half-life estimation : QikProp calculates logP ~2.1, suggesting moderate hepatic clearance.

Validation : Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .

What safety protocols are recommended for handling trifluoroethyl pyrazoles in lab settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and fume hoods (due to potential irritancy) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

First Aid : - Eye exposure: Flush with water for 15 mins; seek medical evaluation .

How can environmental risks of pyrazole derivatives be assessed despite limited ecotoxicological data?

Advanced Research Question

- Read-across models : Use data from structurally similar compounds (e.g., logKow ~2.5 predicts moderate bioaccumulation) .

- Degradation studies : Perform photolysis (UV light, pH 7) to estimate half-life in aquatic systems .

What gaps exist in current synthetic methodologies for pyrazole carboxylates, and how might they be addressed?

Advanced Research Question

- Catalyst limitations : Pd-based catalysts are costly; explore Fe³⁺ or Ni catalysts for greener synthesis .

- Solvent sustainability : Replace DMF with Cyrene™ (biobased solvent) to improve E-factor scores .

What advanced applications are emerging for trifluoroethyl pyrazoles in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.